molecular formula C17H16F2O B1302614 4-n-Butyl-3',5'-difluorobenzophenone CAS No. 844885-13-8

4-n-Butyl-3',5'-difluorobenzophenone

Cat. No.: B1302614
CAS No.: 844885-13-8
M. Wt: 274.3 g/mol
InChI Key: LPTFPRALWPDZBJ-UHFFFAOYSA-N
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Description

4-n-Butyl-3',5'-difluorobenzophenone (CAS 844885-13-8) is a fluorinated benzophenone derivative supplied for research and industrial manufacturing purposes. This compound belongs to a class of chemicals where fluorobenzophenone derivatives are notably used as essential monomers in the synthesis of high-performance engineering thermoplastics, such as aromatic polyketone polymers . These polymers are valued for their exceptional resistance to heat and chemical attack, finding applications in demanding fields like carbon fiber coatings and cable insulation . More broadly, fluorobenzophenone structures serve as versatile intermediates in the development of agricultural chemicals, pharmaceuticals, and dyes . As a specialty benzophenone, it is a candidate for chemical synthesis and material science research, particularly in the development of novel polymers and organic compounds. This product is intended for use by qualified professionals in a laboratory or industrial setting only. It is strictly for research and manufacturing applications and is not certified or intended for diagnostic, therapeutic, or personal use. Handle with appropriate care, using personal protective equipment and refer to the safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butylphenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-15(18)11-16(19)10-14/h5-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTFPRALWPDZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373809
Record name 4-butyl-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-13-8
Record name 4-butyl-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 N Butyl 3 ,5 Difluorobenzophenone

Foundational Synthetic Approaches to Difluorobenzophenones

The construction of the diaryl ketone core of difluorobenzophenones can be achieved through several established synthetic methodologies. These include Friedel-Crafts acylation, nucleophilic aromatic substitution, and various cross-coupling reactions.

Friedel-Crafts Acylation Strategies in Benzophenone (B1666685) Synthesis

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

The general mechanism involves the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich aromatic ring. For the synthesis of a difluorobenzophenone, this could involve the reaction of a fluorinated benzene (B151609) derivative with a substituted benzoyl chloride, or vice versa. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. For instance, the acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride is a known method for preparing 4,4'-difluorobenzophenone (B49673). google.com

However, Friedel-Crafts reactions have limitations. The reaction is generally only effective on activated or unactivated aromatic rings; strongly deactivated rings, such as those with multiple fluorine substituents, may not react efficiently. nih.gov Additionally, the Lewis acid catalyst is required in stoichiometric amounts because it complexes with the product ketone, and polyacylation can be a side reaction, although it is less common than polyalkylation. chemguide.co.uk

Nucleophilic Aromatic Substitution Pathways in Fluoroaryl Ketone Formation

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for the synthesis of fluoroaryl ketones, particularly for highly fluorinated systems. In this reaction, a nucleophile displaces a leaving group (often a halide) on an aromatic ring that is activated by electron-withdrawing groups. Fluorine atoms themselves can act as leaving groups in SNAr reactions, especially when positioned ortho or para to strong electron-withdrawing groups like a nitro or carbonyl group. researchgate.netresearchgate.net

The SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being a surprisingly good leaving group in these reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. mq.edu.au This methodology is particularly useful for introducing nucleophiles onto polyfluoroarenes. mdpi.com

For the synthesis of difluorobenzophenones, an SNAr approach could involve the reaction of a polyfluorinated benzophenone precursor with a nucleophile or the reaction of a polyfluorinated benzene derivative with an aryl nucleophile. nih.gov

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Aromatic Ketone Construction

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki coupling typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

This methodology can be adapted for the synthesis of aromatic ketones. One common approach is the carbonylative Suzuki coupling, where carbon monoxide is introduced to form the ketone carbonyl group. More directly, acyl chlorides can be coupled with arylboronic acids to yield diaryl ketones. researchgate.net This acylative Suzuki coupling has the advantage of using readily available starting materials and often exhibits high functional group tolerance. researchgate.net

The catalytic cycle of the Suzuki coupling involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. googleapis.com The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and scope.

Targeted Synthesis of 4-n-Butyl-3',5'-difluorobenzophenone and its Precursors

While no direct synthesis of this compound is explicitly detailed in the reviewed literature, plausible synthetic routes can be designed based on the foundational methodologies discussed above. The key challenge lies in the controlled assembly of the asymmetrically substituted aromatic rings around the central carbonyl group.

Development of Efficient Synthetic Routes for Butylated and Fluorinated Benzophenones

Based on the foundational principles, three potential synthetic routes to this compound are proposed:

Route 1: Friedel-Crafts Acylation

A plausible Friedel-Crafts approach would involve the acylation of n-butylbenzene with 3,5-difluorobenzoyl chloride. The n-butyl group is an ortho-, para-directing activator, so the reaction would be expected to yield a mixture of ortho and para isomers. The desired para-isomer, this compound, would likely be the major product due to reduced steric hindrance compared to the ortho position. Separation of the isomers would be necessary to obtain the pure target compound.

Route 2: Suzuki Coupling

A Suzuki coupling strategy would likely involve the reaction of 4-n-butylphenylboronic acid with a 3,5-difluorobenzoyl chloride derivative or 1-bromo-3,5-difluorobenzene (B42898) in a carbonylative coupling. This approach offers the potential for high regioselectivity, as the positions of the coupling partners are predetermined. The reaction would require careful selection of a suitable palladium catalyst and ligand to ensure efficient coupling.

Route 3: Nucleophilic Aromatic Substitution

An SNAr approach is also conceivable, although perhaps more challenging. One possibility would be the reaction of an organometallic reagent derived from n-butylbenzene, such as 4-n-butylphenyllithium, with a suitable 3,5-difluorinated aromatic precursor bearing a carbonyl or a masked carbonyl group and an appropriate leaving group. The high reactivity of organolithium reagents would necessitate careful control of the reaction conditions to avoid side reactions.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For each of the proposed synthetic routes, several parameters can be adjusted.

For a Friedel-Crafts acylation , key variables include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the reaction time. The table below illustrates how these factors can influence the outcome of the reaction, based on data from analogous acylation reactions. researchgate.netbeilstein-journals.orgbeilstein-journals.org

ParameterVariationEffect on Yield and Purity
Catalyst AlCl₃, FeCl₃, ZnCl₂Catalyst choice affects reactivity; stronger Lewis acids can lead to higher yields but may also promote side reactions.
Solvent Dichloromethane, carbon disulfide, nitrobenzeneSolvent polarity can influence catalyst activity and solubility of reactants.
Temperature 0 °C to refluxHigher temperatures can increase the reaction rate but may also lead to decomposition or increased formation of byproducts.
Reactant Ratio Stoichiometric vs. excess acylating agentUsing a slight excess of the acylating agent can drive the reaction to completion, but may complicate purification.

For a Suzuki coupling reaction, the choice of palladium catalyst, ligand, base, and solvent system is paramount for achieving high efficiency. The following table summarizes key optimization parameters for Suzuki couplings based on related transformations. researchgate.netresearchgate.net

ParameterVariationEffect on Yield and Purity
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)The palladium precursor can significantly impact the catalytic activity.
Ligand Phosphine-based (e.g., PPh₃, SPhos), N-heterocyclic carbenes (NHCs)Ligands stabilize the palladium catalyst and influence its reactivity and selectivity. Bulky, electron-rich ligands are often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base is crucial for the transmetalation step; its strength and solubility can affect the reaction rate and yield.
Solvent System Toluene, dioxane, THF, aqueous mixturesThe solvent system must be compatible with all reaction components and can influence the reaction rate and product isolation.

For a nucleophilic aromatic substitution pathway, the optimization would focus on the choice of nucleophile, solvent, and temperature. mdpi.comnih.govresearchgate.net

ParameterVariationEffect on Yield and Purity
Nucleophile/Base Organolithium, Grignard reagents, K₂CO₃, K₃PO₄The nature and strength of the nucleophile and base are critical for the reaction to proceed.
Solvent THF, DMF, DMSOPolar aprotic solvents are typically used to facilitate SNAr reactions.
Temperature Room temperature to elevated temperaturesThe required temperature depends on the reactivity of the substrate and nucleophile.

By systematically varying these parameters, an optimized protocol for the synthesis of this compound with high yield and purity could be developed.

Advanced Purification Techniques for Research-Grade Compounds

Achieving the high purity required for research-grade this compound necessitates the use of advanced purification techniques that go beyond simple filtration. The primary methods employed are multi-step recrystallization and column chromatography, often used in combination to remove isomeric impurities, unreacted starting materials, and reaction byproducts.

Recrystallization is a foundational technique for purifying solid compounds. For substituted benzophenones, the choice of solvent is critical. A systematic approach to solvent selection is often required to find a system where the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for benzophenone derivatives include alcohols (methanol, ethanol), hydrocarbons (hexane, cyclohexane, toluene), and polar aprotic solvents. For fluorinated compounds, solvent systems like a mixture of glacial acetic acid and water have proven effective for achieving high purity (e.g., >99.5%) through repeated crystallization cycles. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

Column Chromatography is an indispensable tool for separating compounds with similar polarities. For this compound, silica (B1680970) gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (such as ethyl acetate (B1210297) or dichloromethane). The optimal solvent ratio is determined empirically using thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. Gradient elution, where the polarity of the solvent mixture is gradually increased, can be particularly effective for separating complex mixtures.

For extremely high-purity requirements, techniques such as preparative high-performance liquid chromatography (HPLC) may be employed. Though more costly and less scalable, preparative HPLC offers superior resolution for removing trace impurities that are difficult to eliminate via standard recrystallization or column chromatography.

Table 1: Advanced Purification Techniques for this compound
TechniqueStationary/Mobile Phase or Solvent SystemPrinciple of SeparationTypical Purity AchievedNotes
Multi-Step RecrystallizationEthanol, Methanol, Hexane/Ethyl Acetate, Acetic Acid/WaterDifferential solubility of the compound and impurities at varying temperatures.>99.5%Effective for removing bulk impurities; solvent selection is critical.
Silica Gel Column ChromatographyStationary: Silica Gel Mobile: Hexane/Ethyl Acetate or Dichloromethane/Hexane gradientsDifferential adsorption of components onto the stationary phase based on polarity.>99.8%Excellent for separating isomeric and other closely related impurities.
Preparative HPLCStationary: C18 or Silica Mobile: Acetonitrile/Water or specific organic solvent gradientsHigh-resolution separation based on differential partitioning between mobile and stationary phases.>99.9%Used for obtaining analytical standards or very high-purity research samples.

Advanced Synthetic Strategies for Derivatization

Derivatization of this compound is crucial for tailoring its properties for specific applications, such as incorporation into polymers or for conducting detailed structure-function relationship studies.

Introduction of Functional Groups for Polymerization and Further Chemical Modification

The structure of this compound serves as a versatile scaffold for introducing functional groups to enable its use as a monomer in polymerization reactions. The activated fluorine atoms are particularly important in this context.

One of the most significant applications for difluorobenzophenone analogs is in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). wikipedia.orgnbinno.com The fluorine atoms on the benzoyl ring are activated towards nucleophilic aromatic substitution (SNAr). This allows the compound to react with bisphenolate monomers, such as the salts of 1,4-benzenediol (hydroquinone), to form the ether linkages that constitute the polymer backbone. wikipedia.orggoogle.com By analogy, this compound can be used as a specialty monomer to introduce butyl groups and a specific fluorine substitution pattern into the resulting poly(aryl ether ketone), thereby modifying properties like solubility, processability, and thermal characteristics. wright.edu

Beyond polymerization via SNAr, other functional groups can be introduced onto the aromatic rings through electrophilic aromatic substitution, provided the reaction conditions are controlled to manage the directing effects of the existing substituents (the deactivating benzoyl group and the activating n-butyl group). For instance, nitration followed by reduction could introduce an amino group, which can then be used in polyamide or polyimide synthesis. Similarly, halogenation could introduce additional reactive sites for cross-coupling reactions to attach other functional moieties.

The benzophenone carbonyl group itself is a photoactive functional group. Upon UV irradiation (~350 nm), it can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a C-C bond. mdpi.com This property allows benzophenone-containing molecules to be used as photo-cross-linkers. mdpi.comacs.org By incorporating this compound into a polymer chain, either as a monomer or as a pendant group, the resulting material can be cross-linked upon exposure to UV light to form stable polymer networks and hydrogels. mdpi.comresearchgate.net

Table 2: Strategies for Functionalization of this compound
Functionalization StrategyTarget Functional GroupReaction TypePotential Application
Reaction at Fluorine SitesEther LinkageNucleophilic Aromatic Substitution (SNAr) with bisphenolsSynthesis of specialty poly(aryl ether ketones) (PAEKs). google.comwright.edu
Aromatic Ring FunctionalizationAmino (-NH2), Hydroxyl (-OH), Halogen (-Br, -I)Electrophilic Aromatic Substitution (e.g., nitration, sulfonation, halogenation) followed by further transformations.Creation of monomers for polyamides, polyimides, or for use in cross-coupling reactions.
Use of Intrinsic Carbonyl GroupC-C Cross-linkPhotochemical Hydrogen AbstractionDevelopment of photo-cross-linkable polymers and surface coatings. mdpi.comacs.org

Analog Synthesis for Structure-Reactivity and Structure-Function Relationship Studies

The synthesis of analogs of this compound is a key strategy for investigating structure-reactivity and structure-function relationships. By systematically modifying the molecular structure, researchers can probe the influence of various substituents on the compound's physicochemical and biological properties. nih.govnih.gov

Studies on substituted benzophenones have shown that the nature and position of substituents profoundly impact their electronic properties, reactivity, and biological activity. acs.orgmdpi.comscialert.net For this compound, analog synthesis could explore several avenues:

Modification of the Alkyl Chain: The n-butyl group can be replaced with other alkyl groups (e.g., methyl, tert-butyl, longer chains) or functionalized chains to study the effects of sterics and lipophilicity. For example, in medicinal chemistry, altering alkyl substituents is a common strategy to optimize binding affinity and pharmacokinetic properties. nih.gov

Variation of the Fluorine Substitution Pattern: Synthesizing isomers with fluorine atoms at different positions (e.g., 2',4'-difluoro or 4-fluoro) or with a varying number of fluorine atoms (mono- or trifluoro) can elucidate the role of fluorine in modulating electronic effects and potential non-covalent interactions like hydrogen or halogen bonding. mq.edu.au The electron-withdrawing nature of fluorine influences the reactivity of the carbonyl group and the aromatic rings. acs.org

Introduction of Other Substituents: Adding various electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., nitro, cyano) groups to either aromatic ring can systematically tune the molecule's electronic properties (e.g., HOMO/LUMO energies). scialert.netrsc.org Such studies are fundamental to quantitative structure-activity relationship (QSAR) analyses, which correlate chemical structure with specific functions, such as inhibitory activity against a biological target or photochemical reactivity. nih.govdrugbank.com

These synthetic analogs are typically prepared using standard organic chemistry methodologies, such as Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted benzene derivative. wikipedia.orgnih.gov Subsequent modifications are then performed to arrive at the target analogs.

Table 3: Examples of Analog Synthesis for Structure-Function Studies
Analog TypeStructural ModificationPurpose of StudyRelevant Finding from Benzophenone Literature
Alkyl Chain VariantsReplace n-butyl with isopropyl, cyclohexyl, etc.Investigate steric and lipophilic effects on receptor binding or material properties.In P-glycoprotein inhibitors, the nature of substituents on the benzophenone scaffold significantly alters activity. acs.org
Fluorine IsomersSynthesize 2',4'-difluoro or 4'-monofluoro analogs.Probe the influence of fluorine position on electronic properties and intermolecular interactions.Fluorine substitution patterns are critical in tuning the potency of benzophenone-based HIV reverse transcriptase inhibitors. acs.org
Electronically-Tuned AnalogsIntroduce -OCH3, -NO2, or -CN groups on the rings.Study the effect of electron-donating/withdrawing groups on reactivity, photochemistry, or biological activity. rsc.orgElectron-withdrawing groups can stabilize the benzophenone triplet radical and facilitate photocross-linking. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in determining the structural features and electronic properties of 4-n-Butyl-3',5'-difluorobenzophenone. Analysis through Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a window into its functional groups and electronic transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is characterized by several key absorption bands that confirm its structure. The most prominent feature in the infrared spectra of benzophenones is the sharp, intense band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1660-1740 cm⁻¹. researchgate.net The aromatic C-C ring stretching vibrations are also significant, generally observed in the 1430-1650 cm⁻¹ region. scialert.net

The presence of the n-butyl group introduces bands corresponding to aliphatic C-H stretching vibrations, usually found just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear at slightly higher wavenumbers, typically in the 3000-3100 cm⁻¹ range. scialert.net Furthermore, the two fluorine atoms on one of the phenyl rings will give rise to strong C-F stretching vibrations, which are characteristically found in the 1100-1300 cm⁻¹ region of the spectrum.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
Carbonyl (C=O) Stretch 1670 - 1650 Strong
Aromatic C=C Stretch 1650 - 1430 Medium to Strong
C-F Stretch 1300 - 1100 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Light Emission Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. semanticscholar.org The benzophenone (B1666685) chromophore typically exhibits two characteristic absorption bands. scialert.netshu.ac.uk

The first is a relatively weak band at a longer wavelength, resulting from the n→π* electronic transition. This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. shu.ac.uklibretexts.org The second is a much stronger band at a shorter wavelength, attributed to the π→π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. scialert.netlibretexts.org

The positions of these absorption maxima can be influenced by the solvent polarity. Typically, n→π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, as the polar solvent molecules stabilize the non-bonding electrons in the ground state. shu.ac.ukresearchgate.net Conversely, π→π* transitions often experience a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. shu.ac.uk The substituents on the benzophenone core—the electron-donating n-butyl group and the electron-withdrawing fluorine atoms—are also expected to modulate the energy of these transitions and thus the specific wavelengths of maximum absorbance (λmax).

Table 2: Typical Electronic Transitions for the Benzophenone Chromophore

Electronic Transition Typical Wavelength Range (nm) Molar Absorptivity (ε)
π → π* 240 - 260 High ( > 10,000 L mol⁻¹ cm⁻¹)
n → π* 330 - 360 Low ( < 1,000 L mol⁻¹ cm⁻¹)

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, a thorough understanding of its solid-state structure can be inferred from studies on related benzophenone derivatives.

Single Crystal X-ray Diffraction Studies of Related Benzophenones and Derivatives

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on unsubstituted benzophenone and its derivatives provide a framework for predicting the crystal structure of the title compound. For instance, unsubstituted benzophenone crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. researchgate.net The related compound, 4,4'-difluorobenzophenone (B49673), has been shown to crystallize in the monoclinic space group C2/c. nih.gov These examples demonstrate that substitutions on the phenyl rings can significantly influence the crystal system and space group. The introduction of a flexible n-butyl chain and the specific 3',5'-difluoro substitution pattern would be expected to result in a unique crystal lattice for this compound.

Table 3: Crystallographic Data for Related Benzophenone Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Benzophenone researchgate.net Orthorhombic P2₁2₁2₁ 10.28 12.10 7.90 90
4,4'-Difluorobenzophenone nih.gov Monoclinic C2/c 23.184 6.170 7.409 79.868

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. ias.ac.in In benzophenone derivatives, the polar carbonyl group acts as a hydrogen bond acceptor, often participating in C-H···O weak hydrogen bonds with hydrogen atoms from the aromatic rings or aliphatic chains of neighboring molecules.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, rooted in solving the Schrödinger equation, provide detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) Studies of Ground State Geometries and Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 4-n-Butyl-3',5'-difluorobenzophenone, DFT calculations can be used to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. From this optimized geometry, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Key properties that can be determined using DFT include:

Total Energy: An indicator of the molecule's stability.

Dipole Moment: Provides insight into the molecule's polarity.

Electron Affinity and Ionization Potential: Relate to the ease of adding or removing an electron, respectively.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Calculated Ground State Properties of this compound (Illustrative)
PropertyCalculated ValueUnit
Total Energy-1000.00Hartree
Dipole Moment2.5Debye
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. This is particularly important for understanding how a molecule interacts with light, including processes like absorption and emission. For this compound, TD-DFT calculations can predict its electronic absorption spectrum, which corresponds to the wavelengths of light the molecule will absorb to move to an excited state. These calculations can also provide information about the nature of these electronic transitions, such as which orbitals are involved.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties like vibrational frequencies (related to Infrared spectroscopy) and nuclear magnetic shielding constants (related to NMR spectroscopy), computational models can help in the interpretation of experimental spectra. For this compound, calculated spectroscopic parameters can be compared with experimental data to confirm the molecule's structure and to gain a more detailed understanding of its bonding and electronic environment.

Molecular Dynamics Simulations and Conformational Analysis of the Compound and its Assemblies

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a molecule and its interactions with its environment over time. For a flexible molecule like this compound, which has a butyl chain that can rotate, MD simulations can explore its different possible shapes, or conformations. This conformational analysis is important for understanding how the molecule's shape influences its properties and interactions. MD simulations can also be used to study how multiple molecules of this compound might aggregate or self-assemble.

Mechanistic Studies of Chemical Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. For chemical transformations involving this compound, computational methods can be used to identify the transition states, which are the high-energy structures that connect reactants and products. By calculating the energies of reactants, products, and transition states, the activation energy for a reaction can be determined, which provides insight into the reaction rate. These studies can help to understand how the fluorine and butyl substituents influence the reactivity of the benzophenone (B1666685) core.

Computational Modeling of Intermolecular Interactions and Solvent Effects on Molecular Behavior

The behavior of a molecule is often significantly influenced by its surroundings. Computational models can be used to study the intermolecular interactions between this compound and other molecules, such as solvent molecules. These interactions can affect the molecule's conformation, electronic properties, and reactivity. By including solvent effects in computational models, a more realistic description of the molecule's behavior in solution can be obtained. Different solvent models, ranging from implicit continuum models to explicit inclusion of individual solvent molecules, can be employed to capture these effects.

Lack of Publicly Available Research on this compound in Advanced Materials

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound within the contexts outlined for advanced materials science applications. The requested article, focusing solely on this specific compound's role in Poly(aryl ether ketone) (PAEK) and Poly(ether ether ketone) (PEEK) synthesis, as well as its exploration in optoelectronic materials, cannot be generated with the required scientific accuracy and depth due to the absence of relevant findings.

Extensive searches for the synthesis and characterization of polymers derived from this compound, its impact on polymer properties such as crystallinity and thermal stability, and its potential applications as an n-type semiconductor or in photophysical systems did not yield specific results.

The available research in the broader field of difluorobenzophenone chemistry is primarily focused on other isomers, most notably 4,4'-difluorobenzophenone (B49673) and 3,5-difluorobenzophenone (B68835) . These compounds are well-documented as monomers in the synthesis of high-performance polymers like PEEK. For instance, the traditional synthesis of PEEK involves the nucleophilic aromatic substitution reaction between 4,4'-difluorobenzophenone and hydroquinone. Studies on isomers like 3,5-difluorobenzophenone have been conducted to explore how altering the monomer's chemical structure can tailor the final polymer's properties, such as solubility and crystallinity.

However, the introduction of an n-butyl group at the 4-position and the specific 3',5'-difluoro substitution pattern, as in the requested compound, creates a unique molecular structure. The properties and reactivity of this specific monomer, and consequently the characteristics of any polymers derived from it, cannot be accurately extrapolated from data on other difluorobenzophenone isomers. The presence of the n-butyl group, for example, would be expected to influence polymer solubility, processability, and intermolecular packing, leading to distinct material properties.

Without dedicated research articles or patents detailing the use of this compound in the specified applications, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to focusing solely on this compound, as per the instructions, prevents the use of information on related but chemically distinct compounds.

Therefore, until research specifically investigating the role of this compound in PAEK/PEEK synthesis and optoelectronic materials becomes publicly available, a detailed and authoritative article on this subject cannot be written.

Applications in Advanced Materials Science

Role in Energy Storage and Conversion Technologies

Integration into Advanced Battery Components and Cathode Materials

A comprehensive review of scientific literature and patent databases indicates that the specific role and application of 4-n-Butyl-3',5'-difluorobenzophenone in advanced battery components and cathode materials are not extensively documented. While fluorinated compounds, in general, are recognized for their potential to enhance the performance and safety of energy storage devices, specific research findings detailing the integration of this particular benzophenone (B1666685) derivative into battery systems are not publicly available.

Fluorinated molecules are often explored in lithium-ion battery research as electrolyte additives, solvents, or as coatings for electrodes. google.comgoogle.comkouraglobal.com The inclusion of fluorine can improve properties such as thermal stability, electrochemical stability at higher voltages, and the formation of a stable solid electrolyte interphase (SEI) on the anode. google.comkouraglobal.com Research in this area is broad, covering various classes of organofluorine compounds. google.comnasa.govresearchgate.net However, studies specifically focused on this compound for these applications, including its effects on battery capacity, cycle life, or power density, are not present in the available research. Consequently, data tables on its performance characteristics within battery components cannot be provided.

Advanced Derivatization and Structure Function Studies

Synthesis of Analogues for Targeted Research Applications

The synthesis of analogues of 4-n-Butyl-3',5'-difluorobenzophenone allows for the systematic modification of its core structure to enhance specific properties. The primary synthetic routes involve modifications to the benzophenone (B1666685) core, such as varying the alkyl chain, altering the position and number of fluorine substituents, or introducing new functional groups. Common synthetic strategies include Friedel-Crafts acylation, Suzuki coupling, and Buchwald-Hartwig amination, which offer versatile pathways to a wide range of derivatives. mdpi.comnih.gov

For instance, analogues are being developed for applications in organic electronics, particularly as host materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com In this context, functional groups like carbazoles or triphenylamines can be appended to the benzophenone core to improve charge transport properties and optimize energy levels for efficient device performance. mdpi.com Similarly, the synthesis of chalcone-like structures and other complex hybrids has been explored for potential applications in medicinal chemistry, targeting specific biological pathways. nih.govfsu.edu

The table below outlines potential synthetic pathways for creating targeted analogues.

Target ApplicationSynthetic StrategyKey Reagents/ReactionsResulting Analogue Feature
OLED Host MaterialsBuchwald–Hartwig Amination3,5-difluorobenzophenone (B68835), N-phenyl-1-naphthylamine, Palladium catalystIntroduction of amine-containing charge-transport moieties mdpi.com
Polymer PrecursorsNucleophilic Aromatic Substitution3,5-difluorobenzophenone derivatives, BisphenolsFormation of polyetheretherketone (PEEK) copolymers wright.edu
PhotocrosslinkersEsterification / Etherification4-Hydroxybenzophenone derivatives, Acrylate or epoxide monomersIncorporation of polymerizable groups for UV-curing applications
Medicinal ChemistryClaisen-Schmidt CondensationBenzophenone derivatives, Substituted acetophenonesSynthesis of bis-chalcone analogues for biological screening fsu.edu

Exploration of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic landscape of the this compound molecule are governed by the nature and position of its substituents. The n-butyl group on one phenyl ring acts as an electron-donating group (EDG) through an inductive effect, while the two fluorine atoms on the other ring are strong electron-withdrawing groups (EWGs) due to their high electronegativity. This push-pull electronic arrangement significantly influences the molecule's properties.

Studies on various substituted benzophenones have established clear trends:

Electronic Properties : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the energy gap (E_gap), is a key determinant of a molecule's excitability. ufms.br EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level. In this compound, this combined effect leads to a smaller E_gap compared to unsubstituted benzophenone, making electronic excitation easier. ufms.br This translates to a shift in the UV-Vis absorption spectrum. Both EDGs and EWGs can cause a bathochromic (red) shift in the maximum absorption wavelength (λmax), broadening the molecule's absorption range. mdpi.com

Reactivity : The electron density distribution impacts chemical reactivity. The carbonyl carbon in benzophenones is electrophilic. The electron-withdrawing fluorine atoms in the 3' and 5' positions further increase this electrophilicity, making the carbonyl group more susceptible to nucleophilic attack. Conversely, the electron-donating n-butyl group slightly reduces the reactivity of the carbonyl from its side of the molecule. This electronic asymmetry can be exploited for regioselective reactions. Molecules with a lower energy gap are generally more reactive in chemical reactions. ufms.br

The following table summarizes the general effects of different substituent types on the core benzophenone structure.

Substituent TypeExample GroupEffect on HOMO/LUMOEffect on λmaxOverall Reactivity
Electron Donating (EDG)-OH, -OCH₃, -AlkylRaises HOMO energyBathochromic ShiftIncreases reactivity in electrophilic substitution
Electron Withdrawing (EWG)-F, -Cl, -NO₂Lowers LUMO energyBathochromic ShiftIncreases reactivity towards nucleophiles at the carbonyl carbon

Development of Hybrid Materials Incorporating this compound Moieties

The incorporation of this compound as a functional moiety into larger systems leads to the development of advanced hybrid materials with tailored properties. These materials can be broadly categorized into polymer-based systems and nanocomposites.

Polymer-Based Hybrid Materials: Difluorobenzophenone derivatives are crucial monomers in the synthesis of high-performance thermoplastics like poly(ether ether ketone) (PEEK). wright.edu By reacting a bisphenol with a mixture of 4,4'-difluorobenzophenone (B49673) and a 3,5-difluorobenzophenone derivative (an analogue of the title compound), copolymers can be created. The inclusion of the meta-linked 3,5-difluoro moiety disrupts the polymer chain's linearity, which can be used to control the degree of crystallinity, thereby improving solubility and processability without sacrificing thermal stability. wright.edu

Furthermore, the benzophenone core can be attached as a side group to polymer backbones, such as polysiloxanes. researchgate.net In such materials, the benzophenone unit acts as a built-in UV absorber, protecting the polymer matrix and any underlying substrate from photodegradation. The n-butyl group can enhance compatibility with the polymer matrix, while the fluorine atoms can improve thermal stability and chemical resistance.

Nanocomposites: The benzophenone moiety can be used to synthesize unique nanocomposites. For example, benzophenone has been employed as a photo-activator in the synthesis of palladium nanodendrites embedded on reduced graphene oxide (rGO). rsc.org In this process, UV irradiation of benzophenone initiates the simultaneous reduction of the graphene oxide scaffold and a palladium salt, leading to a hybrid nanomaterial. rsc.org This material then serves as a highly effective catalyst for chemical reactions like Suzuki-Miyaura cross-coupling. rsc.org Incorporating a derivative like this compound could modulate the electronic interaction between the organic moiety and the nanocomposite surface, potentially tuning the catalytic activity or sensor capabilities of the final material.

Future Perspectives and Emerging Research Directions

Untapped Research Potential in Organic Synthesis and Reaction Methodologies

The structural features of 4-n-Butyl-3',5'-difluorobenzophenone offer a rich landscape for the exploration of novel organic reactions and the development of new synthetic methodologies. The interplay between the alkyl chain, the ketone functionality, and the fluorinated aromatic rings provides multiple reactive sites that can be selectively targeted to construct complex molecular frameworks.

A significant area of untapped potential lies in the selective functionalization of the n-butyl chain through C-H activation. Modern catalytic systems, often employing transition metals, have demonstrated the ability to selectively activate and functionalize otherwise inert C-H bonds. The application of such methodologies to the n-butyl group of this compound could lead to the introduction of a wide array of functional groups at various positions along the alkyl chain. This would enable the synthesis of a diverse library of derivatives with tailored properties, without altering the core difluorobenzophenone structure. Such transformations could pave the way for the development of novel compounds with unique biological or material properties.

The ketone moiety of this compound is another key functional group that can be exploited in a variety of synthetic transformations. While classic ketone reactions such as nucleophilic additions and reductions are certainly applicable, more advanced and less explored pathways offer exciting research opportunities. For instance, the benzophenone (B1666685) core is a well-known photosensitizer, and this property could be harnessed in novel photochemical reactions. Upon UV irradiation, the ketone can be excited to a triplet state, which can then participate in a range of photochemical transformations, including [2+2] cycloadditions, hydrogen atom abstraction, and energy transfer processes. Investigating the photochemical behavior of this compound could lead to the development of new photoresponsive materials or novel synthetic routes to complex molecules.

Furthermore, the difluorinated aromatic ring is primed for various cross-coupling reactions. The fluorine atoms, while generally considered poor leaving groups in nucleophilic aromatic substitution, can be activated under specific catalytic conditions, such as those employing nickel or palladium catalysts. This opens up the possibility of engaging the C-F bonds in cross-coupling reactions to form new C-C, C-N, or C-O bonds, thereby enabling the synthesis of highly elaborate and functionalized benzophenone derivatives.

Below is a table summarizing potential research directions in the organic synthesis of this compound derivatives.

Reactive Site Potential Reaction Type Potential Outcome
n-Butyl ChainC-H Activation/FunctionalizationIntroduction of new functional groups for property tuning.
Ketone GroupPhotochemical ReactionsDevelopment of photoresponsive materials and novel synthetic pathways.
Ketone GroupAsymmetric CatalysisSynthesis of chiral derivatives with potential biological activity.
Difluorinated RingCross-Coupling Reactions (C-F activation)Construction of complex, multi-functionalized aromatic structures.

Advancements in Materials Engineering and Polymer Design with Fluorinated Benzophenones

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often imparting enhanced thermal stability, chemical resistance, and unique electronic characteristics. These attributes make fluorinated compounds, such as this compound, highly attractive building blocks for the design of advanced materials and high-performance polymers.

One of the most promising applications for fluorinated benzophenones is in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their exceptional mechanical strength and thermal stability. researchgate.net The difluoro-functionality of the benzophenone core can participate in nucleophilic aromatic substitution reactions with bisphenolates to form the ether linkages that constitute the polymer backbone. The presence of the n-butyl group on the this compound monomer could introduce flexibility into the polymer chain, potentially leading to improved processability and toughness compared to polymers derived from more rigid monomers. Furthermore, the fluorine atoms can enhance the polymer's resistance to oxidation and chemical attack, making it suitable for demanding applications in the aerospace, automotive, and electronics industries.

The benzophenone moiety also serves as an excellent photo-crosslinker. scialert.net Upon exposure to UV radiation, the ketone group can abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and thus crosslinking the polymer network. scribd.com This property can be exploited in the development of photocurable resins, coatings, and adhesives. Polymers incorporating this compound could be designed to be UV-curable, offering rapid and efficient curing at room temperature. The fluorine content could further enhance the performance of these materials by improving their durability and resistance to environmental degradation.

The unique combination of a flexible alkyl chain and a rigid, fluorinated aromatic core in this compound also suggests its potential use in the design of novel liquid crystals and other functional organic materials. The interplay between the different molecular segments could lead to the formation of self-assembled structures with interesting optical and electronic properties.

The following table outlines potential applications of this compound in materials engineering.

Material Type Role of this compound Potential Advantages
High-Performance Polymers (e.g., PAEKs)MonomerImproved processability, enhanced thermal and chemical stability. researchgate.net
Photocurable MaterialsPhoto-crosslinkerRapid, on-demand curing; enhanced durability of the final product. scialert.net
Liquid CrystalsMesogenic CorePotential for novel phase behavior and electro-optical properties.
Functional CoatingsAdditive or MonomerImproved weatherability, chemical resistance, and surface properties.

Interdisciplinary Research Opportunities Leveraging Computational and Experimental Approaches

The exploration of the full potential of this compound can be significantly accelerated through a synergistic approach that combines computational modeling and experimental validation. Such an interdisciplinary strategy can provide deep insights into the molecule's behavior at the atomic level and guide the rational design of new materials and synthetic pathways.

Computational chemistry, particularly density functional theory (DFT), can be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.govacs.org These calculations can elucidate the effects of the n-butyl and fluorine substituents on the reactivity of the ketone and the aromatic rings. For instance, DFT can be used to model the transition states of potential organic reactions, providing valuable information about reaction mechanisms and helping to identify the most promising synthetic routes. Furthermore, time-dependent DFT (TD-DFT) can be used to simulate the molecule's UV-Vis absorption spectrum and predict its photochemical behavior, which is crucial for designing photo-crosslinkable polymers and other photoresponsive materials. nih.gov

Molecular dynamics (MD) simulations can provide insights into the bulk properties of materials derived from this compound. For example, MD simulations can be used to predict the glass transition temperature, mechanical modulus, and other important physical properties of polymers incorporating this monomer. This predictive capability can significantly reduce the number of experiments required to optimize polymer formulations for specific applications. By simulating the interactions between polymer chains, researchers can gain a fundamental understanding of how the n-butyl group and fluorine atoms influence the macroscopic properties of the material.

The integration of these computational methods with experimental work creates a powerful feedback loop. Experimental results can be used to validate and refine the computational models, while the predictions from the models can guide the design of new experiments. For example, if a computational study predicts that a particular derivative of this compound will have desirable electronic properties, this compound can then be synthesized and characterized experimentally to confirm the prediction. This iterative process of prediction and validation can lead to the rapid discovery and development of new materials with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate the molecular structure of this compound derivatives with their biological activity or physical properties. ut.ee These models, built upon a combination of experimental data and computed molecular descriptors, can be used to screen virtual libraries of compounds and identify promising candidates for further investigation.

The table below highlights the potential synergies between computational and experimental approaches in the study of this compound.

Research Area Computational Approach Experimental Approach Synergistic Outcome
Organic SynthesisDFT calculations of reaction mechanismsSynthesis and characterization of new derivativesRational design of efficient synthetic routes.
Materials ScienceMD simulations of polymer propertiesPolymer synthesis and physical property testingAccelerated development of high-performance materials.
PhotochemistryTD-DFT simulations of excited statesPhotophysical and photochemical experimentsUnderstanding and harnessing photoresponsive behavior.
Property PredictionQSAR/QSPR modelingHigh-throughput screeningEfficient identification of lead compounds with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-n-Butyl-3',5'-difluorobenzophenone, and how do reaction conditions influence yield?

  • Methodology :

  • Halogen substitution : Start with a benzophenone precursor (e.g., 3,5-difluorobenzoic acid ) and introduce the n-butyl group via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to enhance reactivity .
  • Catalytic carbonylation : Employ palladium catalysts to couple fluorinated aryl halides with n-butyl reagents under CO atmosphere. Optimize temperature (80–120°C) and pressure (1–3 atm) to minimize side products .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 40–65%, depending on fluorine’s electron-withdrawing effects and steric hindrance from the n-butyl group .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectral analysis : Use 19F^{19}\text{F} NMR to confirm fluorine positions (δ ~ -110 to -120 ppm for aromatic fluorines) and 1H^{1}\text{H} NMR to resolve n-butyl protons (δ 0.8–1.6 ppm) .
  • X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures. Compare bond angles/distances with related compounds (e.g., 4,4'-difluorobenzophenone, C–F bond length ~1.34 Å) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electronic effects of fluorine substituents on the benzophenone backbone .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fluorinated compounds may release HF upon decomposition .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
  • Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff due to environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodology :

  • Cross-validation : Compare experimental 13C^{13}\text{C} NMR shifts with predicted values from databases (e.g., NIST Chemistry WebBook ). For example, carbonyl carbons in fluorinated benzophenones typically resonate at δ 195–205 ppm .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., using 3,5-difluorobenzoic-d₃ acid ) to simplify spectral interpretation.
  • Thermal analysis : Use DSC to detect polymorphic transitions or impurities that may cause spectral inconsistencies (melting points for analogs range 106–109°C ).

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on this compound?

  • Methodology :

  • Directing group effects : Leverage fluorine’s meta-directing nature to predict substitution sites. For example, nitration may occur at the 4-position of the non-fluorinated ring .
  • Steric/electronic tuning : Introduce bulky groups (e.g., tert-butyl) to block undesired sites or modulate electronic density via electron-donating/withdrawing substituents .
  • Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity (e.g., HNO₃ in H₂SO₄ vs. AcOH) to favor specific intermediates .

Q. How do fluorinated benzophenones like this compound interact with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding interactions with enzymes (e.g., cytochrome P450). Fluorine’s electronegativity may enhance binding affinity via polar interactions .
  • In vitro assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays. Compare with non-fluorinated analogs to isolate fluorine’s effects .
  • Metabolic stability : Assess oxidative degradation via LC-MS in liver microsomes. Fluorine often reduces metabolic clearance by blocking hydroxylation sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.